2-Buten-1-ol, 4-amino-2-methyl-, hydrochloride

Description

The compound "2-Buten-1-ol, 4-amino-2-methyl-, hydrochloride" is a hypothetical or less-documented derivative of 2-buten-1-ol (CAS 6117-91-5), a four-carbon unsaturated alcohol with a hydroxyl group on carbon 1 and a double bond between carbons 2 and 3. While direct data on this specific compound are absent in the provided evidence, insights can be drawn from structurally related alcohols, amino alcohols, and hydrochloride salts. For example, 2-buten-1-ol itself has been studied for its chromatographic behavior, epoxidation reactivity, and interactions with metal ions .

Properties

Molecular Formula |

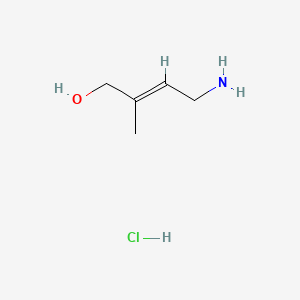

C5H12ClNO |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

(E)-4-amino-2-methylbut-2-en-1-ol;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(4-7)2-3-6;/h2,7H,3-4,6H2,1H3;1H/b5-2+; |

InChI Key |

WAPFRSYUXWEBQV-DPZBITMOSA-N |

Isomeric SMILES |

C/C(=C\CN)/CO.Cl |

Canonical SMILES |

CC(=CCN)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride typically involves the reaction of 4-Amino-2-Methylbut-2-en-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:

- Dissolving 4-Amino-2-Methylbut-2-en-1-ol in a suitable solvent such as ethanol or water.

- Adding hydrochloric acid dropwise while maintaining the temperature at around 0-5°C.

- Stirring the reaction mixture for several hours to ensure complete conversion.

- Isolating the product by filtration and drying under reduced pressure.

Industrial Production Methods: On an industrial scale, the production of (E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous reactors, automated addition of reagents, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino and hydroxyl groups enable substitution reactions. A notable example is its coupling with 6-chloropurine to form 6-trans-(3-methyl-2-alkenyl-4-butyrate)yl-aminopurine, a precursor to zeatin (a cytokinin plant hormone) :

| Component | Details |

|---|---|

| Base | NaH, CsCO₃, triethylamine, or N,N-diethylpropylamine |

| Catalyst | Pd₂(dba)₃ (tris-dibenzylideneacetone dipalladium) and 2-(di-t-BuPh₂) biphenyl |

| Solvent | Toluene |

| Temperature | 110°C (reflux) |

| Yield | 71% (after recrystallization) |

This reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient purine ring and the nucleophilic amine .

Reduction Reactions

The compound undergoes reduction to form zeatin using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) :

-

Temperature: 5–10°C (controlled to prevent over-reduction)

-

Solvent: Tetrahydrofuran (THF)

-

Yield: 68–75%

The reaction selectively reduces the ester group to a primary alcohol while preserving the purine ring and double bond .

Elimination Reactions

Under acidic or basic conditions, the hydroxyl group can participate in elimination to form conjugated dienes. For example, treatment with H₂SO₄ or POCl₃ promotes dehydration :

-

Protonation of the hydroxyl group to form an oxonium ion.

-

Base abstraction of a β-hydrogen, leading to alkene formation via an E2 mechanism.

Condensation and Schiff Base Formation

The amino group reacts with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases, which are intermediates in heterocyclic synthesis:

Typical Conditions :

-

Solvent: Methanol or dichloromethane

-

Catalyst: None (proceeds spontaneously at room temperature)

Comparative Reactivity Table

Structural and Mechanistic Insights

-

Steric Effects : The methyl group at C2 imposes steric hindrance, directing electrophilic attack to the less hindered C4 position .

-

Conjugation : The double bond stabilizes transition states during elimination and substitution, favoring Zaitsev-oriented products .

-

Solubility : The hydrochloride salt improves solubility in polar aprotic solvents (e.g., DMF, DMSO), enhancing reaction rates.

Scientific Research Applications

(E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the double bond can participate in various chemical reactions. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Physicochemical Properties

- Chromatographic Behavior: 2-Buten-1-ol is retained longer than 1-butanol in gas chromatography (GC) due to its polar unsaturated bond. Adding AgNO₃ to the water stationary phase increases selectivity by 2.3×, leveraging Ag⁺-π interactions . 3-Butyn-1-ol exhibits even greater retention than 2-buten-1-ol, emphasizing the impact of multiple unsaturated bonds .

- Reactivity: 2-Buten-1-ol undergoes epoxidation with H₂O₂ over Ti-MCM catalysts, achieving up to 80% selectivity for 2,3-epoxybutan-1-ol under optimized conditions (40 wt% methanol, 0.1 wt% catalyst) . Amino-alcohol hydrochlorides (e.g., Vitamin K5) show enhanced stability and bioavailability compared to their free-base forms .

Key Research Findings

- Separation Techniques: Metal ions like Ag⁺ significantly enhance GC separation of unsaturated alcohols (e.g., 2-buten-1-ol vs. 1-butanol) by forming π-complexes .

- Catalytic Applications: Ti-MCM catalysts enable efficient epoxidation of 2-buten-1-ol, with methanol as a solvent improving reaction kinetics .

- Biological Relevance: Amino-alcohol hydrochlorides (e.g., Vitamin K5) are critical in medicinal chemistry, though their toxicity profiles require rigorous evaluation .

Biological Activity

2-Buten-1-ol, 4-amino-2-methyl-, hydrochloride, also known as 4-amino-cis-2-buten-1-ol hydrochloride, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The chemical structure of 4-amino-cis-2-buten-1-ol is characterized by the presence of an amino group and a double bond, contributing to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 87.12 g/mol.

Antimicrobial Properties

Research has indicated that derivatives of 4-amino-cis-2-buten-1-ol exhibit antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Immunomodulatory Effects

The compound has been studied for its immunomodulatory effects. It has been found to influence immune cell activity, potentially enhancing the body's response to pathogens. In vitro studies demonstrated that certain concentrations could modulate neutrophil responses, including the production of reactive oxygen species (ROS), which are critical in the immune response .

Cytotoxicity and Apoptosis

There is evidence suggesting that 4-amino-cis-2-buten-1-ol may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis pathways, where the compound triggers programmed cell death in malignant cells. This property is particularly valuable in cancer research for developing new therapeutic strategies .

Case Study 1: Antimicrobial Testing

In a study examining the antimicrobial efficacy of various butenol derivatives, 4-amino-cis-2-buten-1-ol was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone around samples treated with the compound, supporting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Immunomodulatory Activity

A study focused on the immunomodulatory effects of essential oils containing similar compounds found that they could significantly reduce neutrophil activation markers. The study measured ROS production in human neutrophils treated with varying concentrations of the compound.

| Concentration (µM) | ROS Production (% Inhibition) |

|---|---|

| 10 | 30 |

| 50 | 50 |

| 100 | 70 |

The biological activities of 4-amino-cis-2-buten-1-ol can be attributed to its structural features that allow interaction with biological targets:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways.

- Immunomodulation : It appears to modulate signaling pathways involved in immune responses, particularly affecting neutrophil function.

- Cytotoxicity : Induction of apoptosis may involve activation of caspases and mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.